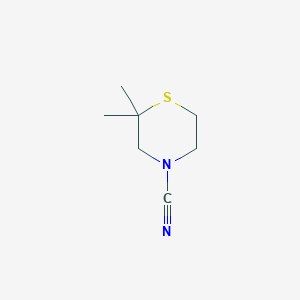

2,2-Dimethylthiomorpholine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dimethylthiomorpholine-4-carbonitrile involves multicomponent reactions and crystal structure analysis. For instance, the synthesis of related quinoline and pyrrole derivatives demonstrates the versatility and complexity of synthesizing nitrogen-containing heterocycles. These processes often involve cyclohexanone, benzylidenemalononitrile, and ammonium acetate or similar reagents in their synthesis pathways, highlighting the importance of multicomponent reactions in constructing complex molecules (Elkholy & Morsy, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using techniques like X-ray diffraction, demonstrating diverse conformations and bonding arrangements. For example, the structural analysis of 2,5-dimethyl-3,4-dinitrothiophen derivatives revealed significant insights into their molecular conformations and bond lengths, which are crucial for understanding the reactivity and properties of these molecules (Mugnoli et al., 1980).

Chemical Reactions and Properties

Reactivity studies on related compounds, like tetrahydropyrimido quinoline derivatives, show a wide range of reactions with various reagents, leading to the formation of new structures with potential biological activities. This illustrates the chemical versatility of nitrogen-containing heterocycles and their potential in drug discovery and materials science (Elkholy & Morsy, 2006).

Physical Properties Analysis

The physical properties of compounds akin to 2,2-Dimethylthiomorpholine-4-carbonitrile can be studied through spectroscopic methods and computational chemistry, including FT-IR, NMR, and density functional theory (DFT) calculations. These studies offer valuable insights into their stability, electronic structure, and intermolecular interactions, which are essential for designing materials with desired physical properties (Xavier & Raj, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of compounds similar to 2,2-Dimethylthiomorpholine-4-carbonitrile, are profoundly influenced by their molecular structure. Studies on their synthesis, reactivity with different reagents, and potential applications shed light on how molecular design impacts chemical behavior. For instance, reactions involving dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations highlight the innovative approaches to modifying chemical properties and reactivity patterns for synthetic utility (Wan et al., 2002).

Applications De Recherche Scientifique

Computational Study on Corrosion Inhibition

A computational study explored the corrosion inhibition properties of novel quinoline derivatives, including 2,2-Dimethylthiomorpholine-4-carbonitrile, on iron corrosion. Quantum chemical calculations and molecular dynamics simulation approaches were used to investigate adsorption behaviors and inhibition mechanisms, suggesting significant potential in corrosion protection applications (Erdoğan et al., 2017).

Green Corrosion Inhibitors for Mild Steel

Another study on quinoline derivatives, including 2,2-Dimethylthiomorpholine-4-carbonitrile, demonstrated their effectiveness as green corrosion inhibitors for mild steel in acidic media. Electrochemical, SEM, AFM, and XPS studies confirmed their high inhibition efficiency and adsorption following the Langmuir adsorption isotherm (Singh et al., 2016).

Facile Synthesis of Pyrimido Quinoline Derivatives

Research on the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives highlighted the reactivity of 2,2-Dimethylthiomorpholine-4-carbonitrile towards various reagents. This study showcased its potential in creating valuable compounds with possible antimicrobial activities (Elkholy & Morsy, 2006).

Synthesis of 1-Oxo-1,2-Dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles

A study focusing on the efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles used 2,2-Dimethylthiomorpholine-4-carbonitrile as a key intermediate. This work contributes to the development of novel naphthyridine derivatives with potential applications in medicinal chemistry (Wang et al., 2014).

Vibrational Spectroscopy and Quantum Chemical Methods

The molecular geometry and vibrational frequencies of 4-morpholine carbonitrile, a compound related to 2,2-Dimethylthiomorpholine-4-carbonitrile, were studied using ab initio and density functional methods. This research provides insights into the electronic and structural characteristics of such compounds (Xavier & Raj, 2013).

Photosolvolysis and Photophysical Properties

Research on the photosolvolysis and photophysical properties of cis-Ru(α-diimine)2(4-aminopyridine)2 complexes, including studies on compounds structurally similar to 2,2-Dimethylthiomorpholine-4-carbonitrile, sheds light on their potential applications in photochemical processes and the understanding of photodissociation mechanisms (Camilo et al., 2014).

Propriétés

IUPAC Name |

2,2-dimethylthiomorpholine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2)5-9(6-8)3-4-10-7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJJRTSLIHOLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylthiomorpholine-4-carbonitrile | |

CAS RN |

1599395-42-2 |

Source

|

| Record name | 2,2-dimethylthiomorpholine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

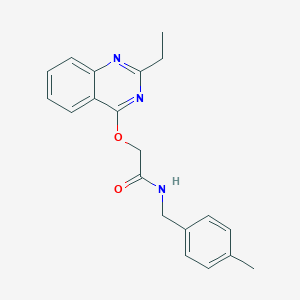

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)

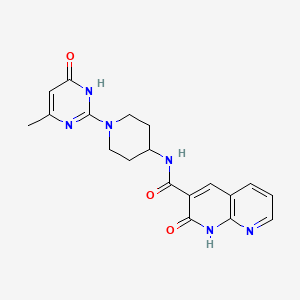

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)

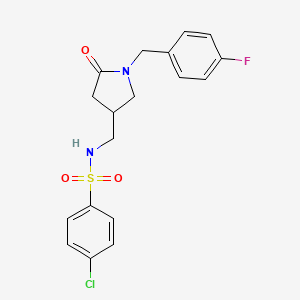

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)